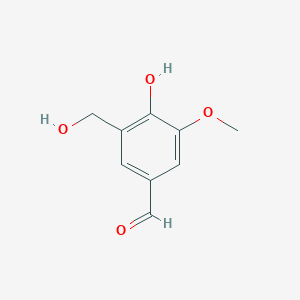
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of hydroxyl, methoxy, and aldehyde functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 3-(hydroxymethyl)-5-methoxybenzaldehyde using suitable oxidizing agents under controlled conditions. Another method includes the methoxylation of 4-hydroxy-3-(hydroxymethyl)benzaldehyde. These reactions typically require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve maximum efficiency. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of benzaldehyde, such as carboxylic acids, alcohols, and substituted benzaldehydes. These products have significant applications in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde include:
- 4-Hydroxy-3-methoxybenzaldehyde (vanillin)
- 4-Hydroxy-3-methoxybenzoic acid (vanillic acid)
- 4-Hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol)
Uniqueness
What sets this compound apart from these similar compounds is the presence of both hydroxyl and methoxy groups along with an aldehyde group on the benzene ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
28276-05-3 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
4-hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-4,11-12H,5H2,1H3 |
Clave InChI |
BUADTDXHYNYMAQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


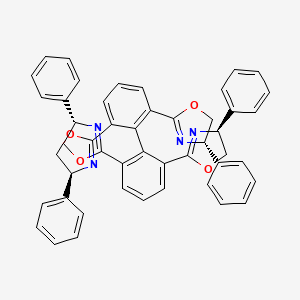
![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)
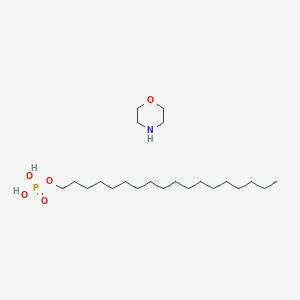
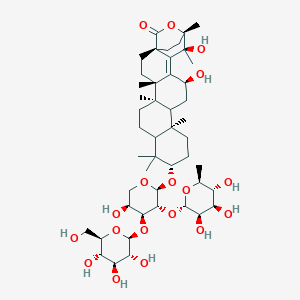

![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)
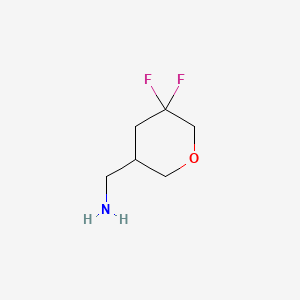


![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)
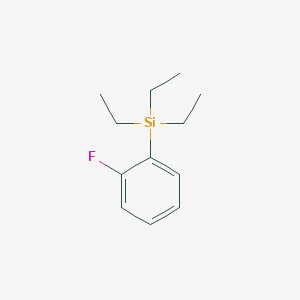
![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)
